Cas no 51559-07-0 (1,2-Ethanediamine, N,N,N',N'-tetramethyl-1-phenyl-)
51559-07-0 structure
Product Name:1,2-Ethanediamine, N,N,N',N'-tetramethyl-1-phenyl-
CAS-nummer:51559-07-0
MF:C12H20N2
MW:192.300602912903
CID:1573116
PubChem ID:12405081
Update Time:2025-04-21
1,2-Ethanediamine, N,N,N',N'-tetramethyl-1-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,2-Ethanediamine, N,N,N',N'-tetramethyl-1-phenyl-
- N,N,N',N'-tetramethyl-1-phenylethane-1,2-diamine
- 51559-07-0
- N~1~,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine
- SCHEMBL11706506
- DTXSID80496684
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- Inchi: 1S/C12H20N2/c1-13(2)10-12(14(3)4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3
- InChI-sleutel: VRLWWRXSQPYXQP-UHFFFAOYSA-N
- LACHT: N(C)(C)C(C1C=CC=CC=1)CN(C)C
Berekende eigenschappen
- Exacte massa: 192.1628
- Monoisotopische massa: 192.162648646g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 4
- Complexiteit: 148
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 6.5Ų
Experimentele eigenschappen
- PSA: 6.48
1,2-Ethanediamine, N,N,N',N'-tetramethyl-1-phenyl- Gerelateerde literatuur
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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